molecular formula C14H18N4S B2808568 4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline CAS No. 866019-90-1

4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline

Cat. No. B2808568
CAS RN: 866019-90-1
M. Wt: 274.39
InChI Key: GAXUAFBVELCHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline” is a chemical compound with the molecular formula C14H18N4S . It has a molecular weight of 274.39 . This compound is intended for research use only.


Synthesis Analysis

The synthesis of 4-substituted 2-(4-methylpiperazino)pyrimidines and quinazoline analogs involves the addition reaction of lithium reagents to the 4 position of 2-chloropyrimidine or 2-chloroquinazoline . This is followed by oxidation of the resultant dihydro intermediate product . A nucleophilic displacement of chloride in 4-substituted 2-chloropyrimidines or 2-chloroquinazolines by treatment with 4-methylpiperazine provides compounds that are antagonists of the serotonin 5-HT 2A receptor .


Molecular Structure Analysis

The molecular structure of “4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . It also contains a methylpiperazino group at the 4-position and a methylsulfanyl group at the 2-position .

Scientific Research Applications

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Compounds related to "4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline" have shown promising antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some yeasts and fungi (Al-Salahi et al., 2013).

Synthetic Methodologies

  • Intramolecular Cyclization : Research on the intramolecular cyclization of derivatives of "4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline" has been conducted, highlighting the chemical transformations and synthetic processes involved in creating these compounds (Burbulienė et al., 2006).

Medicinal Chemistry Applications

  • CNS Agents : Studies have been conducted on derivatives of "4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline" as novel α1, 5-HT1A, and 5-HT2A receptor ligands, indicating potential applications in central nervous system (CNS) therapeutics (Mokrosz et al., 1996).
  • Histamine H4 Receptor Inverse Agonists : These compounds have also been studied for their role as histamine H4 receptor inverse agonists, showing potential for anti-inflammatory activity and therapeutic applications in conditions involving the histamine H4 receptor (Smits et al., 2010).

Other Applications

  • Fluorescent Properties for Analytical and Materials Science : Some derivatives of "4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline" have been identified to possess fluorescent properties, which could be valuable in analytical and materials science applications (Jeminejs et al., 2021).

Safety and Hazards

The safety data sheet for “4-(4-Methylpiperazino)-2-(methylsulfanyl)quinazoline” indicates that it can cause severe skin burns and eye damage . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with plenty of water . In case of eye contact, the eyes should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-methylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-17-7-9-18(10-8-17)13-11-5-3-4-6-12(11)15-14(16-13)19-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXUAFBVELCHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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